molecular formula C17H15N3O B14193863 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine CAS No. 922726-27-0

4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine

Cat. No.: B14193863
CAS No.: 922726-27-0
M. Wt: 277.32 g/mol
InChI Key: TVUBURUMURHEJR-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a methoxymethyl group at position 4, a phenyl group at position 2, and a pyridin-2-yl group at position 6. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-(methoxymethyl)pyrimidine with 2-phenylpyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-formyl-2-phenyl-6-(pyridin-2-yl)pyrimidine.

    Reduction: Formation of 4-(methoxymethyl)-2-phenyl-1,2-dihydro-6-(pyridin-2-yl)pyrimidine.

    Substitution: Formation of 4-(methoxymethyl)-2-(substituted phenyl)-6-(pyridin-2-yl)pyrimidine derivatives.

Scientific Research Applications

4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxymethyl)-2-phenyl-6-(pyridin-3-yl)pyrimidine: Similar structure but with the pyridinyl group at position 3.

    4-(Methoxymethyl)-2-phenyl-6-(pyridin-4-yl)pyrimidine: Similar structure but with the pyridinyl group at position 4.

    4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

Uniqueness

The unique combination of substituents in 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine imparts distinct chemical and biological properties compared to its analogs. The specific positioning of the methoxymethyl, phenyl, and pyridin-2-yl groups can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

922726-27-0

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-(methoxymethyl)-2-phenyl-6-pyridin-2-ylpyrimidine

InChI

InChI=1S/C17H15N3O/c1-21-12-14-11-16(15-9-5-6-10-18-15)20-17(19-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3

InChI Key

TVUBURUMURHEJR-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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